9-(1H-Indole-6-carbonyl)-4-methyl-1-oxa-9-azaspiro[5.5]undecan-4-OL
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Overview
Description
9-(1H-Indole-6-carbonyl)-4-methyl-1-oxa-9-azaspiro[5.5]undecan-4-OL is a complex organic compound featuring an indole moiety. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound’s unique structure, which includes a spirocyclic system, makes it an interesting subject for chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1H-Indole-6-carbonyl)-4-methyl-1-oxa-9-azaspiro[5.5]undecan-4-OL typically involves multiple steps, starting with the preparation of the indole core. Common methods for synthesizing indole derivatives include the Fischer indole synthesis and the Bartoli indole synthesis . The spirocyclic system can be introduced through cyclization reactions involving appropriate precursors under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
9-(1H-Indole-6-carbonyl)-4-methyl-1-oxa-9-azaspiro[5.5]undecan-4-OL can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the carbonyl group or other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives .
Scientific Research Applications
9-(1H-Indole-6-carbonyl)-4-methyl-1-oxa-9-azaspiro[5.5]undecan-4-OL has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-(1H-Indole-6-carbonyl)-4-methyl-1-oxa-9-azaspiro[5.5]undecan-4-OL involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, influencing biological processes such as cell signaling and metabolism . The spirocyclic system may also contribute to its unique biological activities by affecting its binding properties and stability .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole core.
Serotonin: A neurotransmitter with an indole moiety, involved in various physiological processes.
Tryptophan: An essential amino acid with an indole ring, important for protein synthesis.
Uniqueness
9-(1H-Indole-6-carbonyl)-4-methyl-1-oxa-9-azaspiro[5.5]undecan-4-OL is unique due to its spirocyclic system, which is not commonly found in other indole derivatives. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H24N2O3 |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
(4-hydroxy-4-methyl-1-oxa-9-azaspiro[5.5]undecan-9-yl)-(1H-indol-6-yl)methanone |
InChI |
InChI=1S/C19H24N2O3/c1-18(23)7-11-24-19(13-18)5-9-21(10-6-19)17(22)15-3-2-14-4-8-20-16(14)12-15/h2-4,8,12,20,23H,5-7,9-11,13H2,1H3 |
InChI Key |
VJOMXZYAQNDMHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOC2(C1)CCN(CC2)C(=O)C3=CC4=C(C=C3)C=CN4)O |
Origin of Product |
United States |
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